1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione
Description
The compound 1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a triazolopyrimidine derivative featuring a 4-fluorophenyl group at position 7, a phenyl group at position 5, and a pyrrolidine-2,5-dione moiety at position 2 of the heterocyclic core. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors, antimicrobial agents, or CNS-targeting molecules .
Properties
Molecular Formula |
C21H16FN5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H16FN5O2/c22-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)23-20-24-21(25-27(17)20)26-18(28)10-11-19(26)29/h1-9,12,17H,10-11H2,(H,23,24,25) |
InChI Key |
JIZQMTVKFHBYON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or fluorophenyl rings, using reagents like halides or organometallic compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, organometallic reagents; often in the presence of catalysts or under reflux conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological activities associated with this compound and its derivatives:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. For instance, modifications to the triazole ring have enhanced its efficacy against breast and lung cancer cells .
- Antiviral Properties : Some studies have shown that similar triazole derivatives can inhibit viral replication in vitro, making them candidates for antiviral drug development .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the practical applications of this compound:
- Cancer Treatment : A study published in the International Journal of Molecular Sciences reported on a series of synthesized triazole derivatives that showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the importance of structural modifications for enhancing biological activity .
- Antiviral Research : A recent investigation into the antiviral properties of related triazole compounds revealed their mechanism of action against specific viral targets. This research supports further exploration into their use as antiviral agents .
- Inflammation Models : Experimental data from animal studies indicated that the compound significantly reduced markers of inflammation compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Triazolopyrimidine Derivatives
Heterocyclic Compounds with Bioactive Substituents
Quinazoline-Pyrazole Derivatives ()
Compounds like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones exhibit antimicrobial activity (e.g., 50 µg/mL inhibition of Fusarium graminearum by compound 5d ). While the target compound lacks a quinazoline core, its triazolopyrimidine scaffold and fluorinated aryl group may similarly interact with microbial enzymes. The pyrrolidine-dione could enhance binding affinity compared to aldehyde hydrazones due to stronger dipole interactions.
Pyrazole-Based Pesticides ()
Halogenated pyrazoles like fipronil and ethiprole () are potent pesticides. Although structurally distinct from the target compound, the shared use of halogen atoms (e.g., fluorine in the target vs. chlorine/trifluoromethyl in pyrazoles) suggests that halogenation is critical for bioactivity, possibly by disrupting ion channels or enzymatic function .
Table 2. Bioactivity Comparison with Non-Triazolopyrimidine Compounds
Biological Activity
The compound 1-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a complex organic molecule notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and is characterized by a unique arrangement of a triazole ring fused to a pyrimidine structure. Its molecular formula is with a molecular weight of 411.4 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H18FN5O |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | N-[7-(4-fluorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
| InChI Key | NQVOHPUDGQWGHI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. For example, the compound may interfere with the activity of polo-like kinase 1 (Plk1), which is crucial in cancer cell mitosis and has been explored as a target for anticancer therapies .
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of Plk1 : Studies have shown that derivatives can effectively inhibit Plk1 activity in vitro, leading to reduced cancer cell viability .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro assays showed that it could suppress cyclooxygenase (COX) enzymes involved in the inflammatory response:
- COX Inhibition : The IC50 values for related compounds against COX-2 were reported as low as 0.04 μM, indicating potent anti-inflammatory activity comparable to standard drugs like celecoxib .
Antiviral Activity
Recent studies have suggested potential antiviral applications against influenza viruses by disrupting protein-protein interactions essential for viral replication:
- PA-PB1 Interaction Disruption : Compounds within this framework have shown efficacy in inhibiting the RdRP PA-PB1 interaction critical for influenza virus replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can significantly affect potency and selectivity:
- Fluorophenyl Substitution : The presence of the fluorophenyl group enhances binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding capabilities.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that derivatives led to significant reductions in cell proliferation rates.
- Inflammation Models : Animal models treated with related compounds showed decreased inflammation markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
